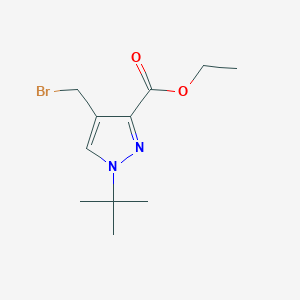
(4-((1,1-Dioxidothiomorpholino)methyl)phenyl)boronic acid
概要
説明
(4-((1,1-Dioxidothiomorpholino)methyl)phenyl)boronic acid is a boronic acid derivative known for its unique chemical structure and reactivity This compound is characterized by the presence of a thiomorpholine ring with a dioxido functional group, attached to a phenylboronic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((1,1-Dioxidothiomorpholino)methyl)phenyl)boronic acid typically involves the reaction of thiomorpholine with formaldehyde and phenylboronic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, along with advanced purification techniques to ensure the quality and consistency of the final product. The production process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
化学反応の分析
Types of Reactions
(4-((1,1-Dioxidothiomorpholino)methyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dioxido functional group to a thiol or thioether.
Substitution: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Biaryl compounds resulting from Suzuki-Miyaura coupling.
科学的研究の応用
(4-((1,1-Dioxidothiomorpholino)methyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development, especially in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
作用機序
The mechanism of action of (4-((1,1-Dioxidothiomorpholino)methyl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid moiety can form reversible covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The thiomorpholine ring contributes to the compound’s stability and binding affinity, enhancing its overall efficacy .
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Lacks the thiomorpholine ring and dioxido functional group.
4-(Hydroxymethyl)phenylboronic Acid: Contains a hydroxymethyl group instead of the thiomorpholine ring.
4-(Aminomethyl)phenylboronic Acid: Features an aminomethyl group in place of the thiomorpholine ring.
Uniqueness
(4-((1,1-Dioxidothiomorpholino)methyl)phenyl)boronic acid stands out due to its unique combination of a boronic acid moiety and a thiomorpholine ring with a dioxido functional group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
特性
分子式 |
C11H16BNO4S |
|---|---|
分子量 |
269.13 g/mol |
IUPAC名 |
[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C11H16BNO4S/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-18(16,17)8-6-13/h1-4,14-15H,5-9H2 |
InChIキー |
CIZHHURYUJSTKL-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)CN2CCS(=O)(=O)CC2)(O)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![benzyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B8772276.png)

![3,7-Bis(dimethylamino)-5,5-dimethyldibenzo[b,e]silin-10(5H)-one](/img/structure/B8772296.png)
![Benzo[b]thiophene-2-carboxamide, 3-chloro-N-[2-[[(4-chlorophenyl)amino]carbonyl]-4-methylphenyl]-](/img/structure/B8772303.png)








